2-amino-N-methylpentanamide
Overview
Description
2-amino-N-methylpentanamide is a compound with the molecular formula C6H14N2O . It has a molecular weight of 130.19 g/mol . The IUPAC name for this compound is 2-amino-N-methylpentanamide . The compound is also known by other names such as N1-methylnorvalinamide .
Synthesis Analysis
2-Amino-N-methylpentanamide can be synthesized via a reaction between N-methylglycinamide and n-pentylamine in the presence of a suitable catalyst.Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9)
. The Canonical SMILES representation is CCCC(C(=O)NC)N
. Physical And Chemical Properties Analysis
The compound has a molecular weight of 130.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 . The exact mass of the compound is 130.110613074 g/mol . The topological polar surface area of the compound is 55.1 Ų . The compound has a heavy atom count of 9 .Scientific Research Applications
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Chemical Synthesis
- 2-amino-N-methylpentanamide is a chemical compound that can be used in various chemical reactions .
- The specific methods of application or experimental procedures for this compound would depend on the particular chemical reaction it’s being used in. For example, it could be used as a reagent in a synthesis reaction .
- The results or outcomes obtained would also depend on the specific reaction. For instance, it could help in the formation of a new compound .
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Formation of Amides
- 2-amino-N-methylpentanamide, as an amine, can react with a carboxylic acid to form an amide .
- The reaction is very slow in the laboratory at room temperature. Water molecules are split out, and a bond is formed between the nitrogen atom and the carbonyl carbon atom .
- This reaction is important in the formation of proteins, as proteins are polyamides formed by joining amino acids into long chains. In proteins, the amide functional group is called a peptide bond .
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Polyamide Formation
- 2-amino-N-methylpentanamide could potentially be used in the formation of polyamides .
- Polyamides are formed by the reaction of a diacid and a diamine . The two difunctional monomers often employed are adipic acid and 1,6-hexanediamine .
- Some polyamides are known as nylons, which are among the most widely used synthetic fibers. They are used in ropes, sails, carpets, clothing, tires, brushes, and parachutes .
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Physical Properties
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Amine-Functionalized Metal–Organic Frameworks
- Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture .
- 2-amino-N-methylpentanamide, as an amine, could potentially be used in the formation of these MOFs .
- These MOFs have extremely high CO2 sorption capacity at low pressures . They also demonstrate potential applications in catalysis .
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CO2/N2 Separation
- More specifically, amine-functionalized MOFs, potentially including those using 2-amino-N-methylpentanamide, have been used for CO2/N2 separation .
- For example, the PEI-modified MIL-101 displays rapid adsorption kinetics and ultrahigh selectivity for CO2 over N2 .
- The CO2 adsorption capacity in PEI-MIL-101-100 can reach 98% of its saturation within the first 5 minutes .
properties
IUPAC Name |
2-amino-N-methylpentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-3-4-5(7)6(9)8-2/h5H,3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPLOFZQPMSMOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-methylpentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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